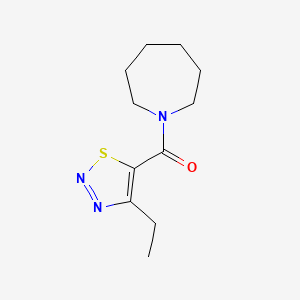
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone, also known as AET, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and has shown potential as a pharmacological agent due to its unique chemical structure.
Wirkmechanismus
The exact mechanism of action of Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone is not yet fully understood. However, it has been suggested that Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes. It has also been suggested that Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone may act by modulating the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. It has been found to protect against neurodegeneration and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological activity can be easily tested using various in vitro and in vivo models. However, Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone also has some limitations. Its solubility in water is low, which may affect its bioavailability. It also has low stability under certain conditions, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the research on Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacological activity by modifying its chemical structure. Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone can also be tested for its activity in various disease models, such as neurodegenerative diseases and cancer. The development of new formulations and delivery systems can also improve its bioavailability and stability.
Conclusion:
In conclusion, Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone is a synthetic compound that has shown potential as a pharmacological agent. It has been widely used in scientific research and has been found to possess various pharmacological activities. Its mechanism of action and molecular targets are still being investigated, and future research can help optimize its pharmacological activity. Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone can be a lead compound for the development of new drugs for various diseases.
Synthesemethoden
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 4-ethylthiadiazole-5-carboxylic acid, 1-azepanamine, and thionyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has been used in various scientific research studies due to its potential pharmacological activity. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. Azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone has also been tested for its neuroprotective effects and has shown promising results. It has been used as a lead compound for the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-ethylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-9-10(16-13-12-9)11(15)14-7-5-3-4-6-8-14/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBTIYMOIVZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)


![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)
![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)